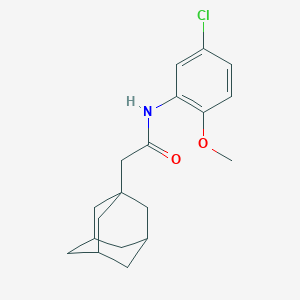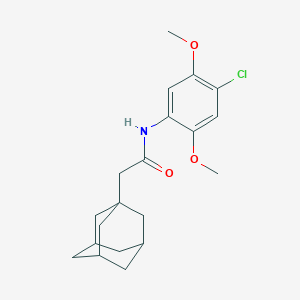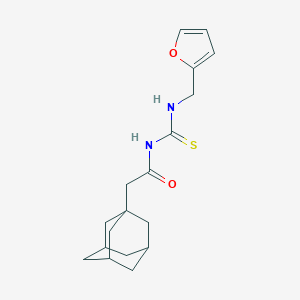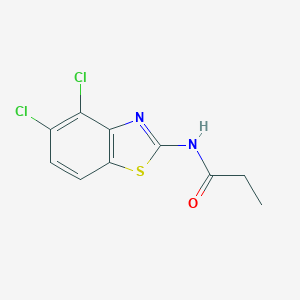![molecular formula C22H15ClN2O4 B251309 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. It was first discovered in the late 1990s and has since gained popularity in the scientific community due to its potential applications in various fields.
作用機序
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 works by activating PPAR delta, a protein that regulates the expression of genes involved in energy metabolism. When activated, PPAR delta increases the production of enzymes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved endurance. Additionally, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been shown to reduce inflammation and improve insulin sensitivity, further contributing to its potential therapeutic benefits.
Biochemical and Physiological Effects
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been shown to have several biochemical and physiological effects, including increased energy production, improved endurance, reduced inflammation, and improved insulin sensitivity. These effects are thought to be mediated through the activation of PPAR delta and the subsequent regulation of genes involved in energy metabolism.
実験室実験の利点と制限
One of the main advantages of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 in lab experiments is its specificity for PPAR delta, which allows for targeted activation of this protein and the subsequent regulation of genes involved in energy metabolism. Additionally, its synthetic nature allows for precise control over dosage and administration. However, one limitation of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 is its potential for off-target effects, which may lead to unintended consequences and require careful monitoring.
将来の方向性
There are several future directions for the research on N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516, including further exploration of its potential therapeutic applications in cancer treatment and metabolic disorders. Additionally, there is a need for more studies on the long-term effects of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 use, particularly in athletes and other individuals who may use it for performance enhancement. Finally, there is a need for more research on the safety and efficacy of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 in human subjects, as most of the current studies have been conducted in animal models.
合成法
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 involves several steps, including the reaction of 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of a carboxamide group. The final product is then purified through recrystallization.
科学的研究の応用
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide 501516 has been extensively studied for its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders. In sports, it has been shown to increase endurance and improve cardiovascular performance by activating PPAR delta, a protein involved in energy metabolism. In cancer treatment, it has been found to inhibit tumor growth by inducing apoptosis, or programmed cell death, in cancer cells. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
特性
分子式 |
C22H15ClN2O4 |
|---|---|
分子量 |
406.8 g/mol |
IUPAC名 |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H15ClN2O4/c1-12-2-6-18-17(8-12)25-22(29-18)14-3-5-15(23)16(9-14)24-21(26)13-4-7-19-20(10-13)28-11-27-19/h2-10H,11H2,1H3,(H,24,26) |
InChIキー |
VUCBJMCPKPFVHE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)


![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)